An In-Depth Technical Guide to 5-(tert-Butyl)-1H-1,2,3-triazole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-(tert-Butyl)-1H-1,2,3-triazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal structural motif for bioactive compounds.[2] Triazole derivatives are integral to a range of pharmaceuticals, including the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole. This guide focuses on a specific derivative, 5-(tert-Butyl)-1H-1,2,3-triazole, providing a detailed examination of its chemical structure, physicochemical properties, and synthetic methodologies. The incorporation of the sterically demanding tert-butyl group imparts unique properties, influencing solubility, metabolic stability, and conformational behavior, making it a compound of significant interest for molecular design and drug development.
Chemical Structure and Synthesis
Molecular Architecture
5-(tert-Butyl)-1H-1,2,3-triazole is characterized by a planar, five-membered aromatic ring containing three adjacent nitrogen atoms, with a tert-butyl group attached to the C5 carbon. The bulky and lipophilic tert-butyl substituent sterically shields the adjacent C4-H bond and influences the electronic distribution within the triazole ring. This substitution pattern is distinct from the more commonly synthesized 1,4-disubstituted triazoles and requires specific synthetic strategies to achieve the desired regiochemistry.
Caption: General workflow for Ruthenium-catalyzed synthesis of 5-substituted-1H-1,2,3-triazoles.
Experimental Protocol: Representative Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
This protocol describes a general method for the Ruthenium-catalyzed synthesis of a 1,5-disubstituted 1,2,3-triazole, which serves as a foundational methodology for accessing the 5-tert-butyl scaffold.
Objective: To synthesize 1-benzyl-5-phenyl-1H-1,2,3-triazole as a model for RuAAC. [3] Materials:
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Benzyl azide
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Phenylacetylene
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[Cp*RuCl(PPh₃)₂] (Ruthenium catalyst)
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Toluene, anhydrous
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Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
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Solvents for chromatography (Hexane, Ethyl Acetate)
Step-by-Step Methodology:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (5 mol%).
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Addition of Reagents: Add anhydrous toluene (e.g., 5 mL) to the flask, followed by benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure 1,5-disubstituted 1,2,3-triazole product.
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Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.
Causality: The choice of a Ruthenium catalyst over Copper is critical for achieving the 1,5-regioselectivity. The proposed mechanism involves the formation of a ruthenium-acetylide intermediate which then reacts with the azide in a manner that favors the formation of the 1,5-isomer, in contrast to the copper-catalyzed pathway. [4]
Physicochemical and Spectroscopic Profile
The properties of 5-(tert-Butyl)-1H-1,2,3-triazole are dictated by the interplay between the polar, aromatic triazole ring and the nonpolar, bulky tert-butyl group.
Physicochemical Properties
| Property | Value (Predicted/Typical) | Source/Rationale |
| Molecular Formula | C₆H₁₁N₃ | Based on structure |
| Molecular Weight | 125.17 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow solid/oil | Typical for small triazoles [1] |
| Melting Point | Not widely reported; expected > 25 °C | Parent 1H-1,2,3-triazole melts at 23-25 °C [1] |
| Boiling Point | > 200 °C (Predicted) | Higher than parent triazole due to increased mass |
| Solubility | Soluble in organic solvents (DMSO, CH₂Cl₂, MeOH) | Increased lipophilicity from t-butyl group [5] |
| pKa (Acidity) | ~9.0 (Predicted) | Similar to parent 1H-1,2,3-triazole (pKa 9.4) [1] |
Spectroscopic Data for Structural Validation
Spectroscopic analysis is essential for the unambiguous confirmation of the 5-substituted triazole structure.
| Technique | Nucleus/Region | Characteristic Signal (Predicted, ppm or cm⁻¹) | Notes |
| ¹H NMR | Triazole C4-H | ~7.6 - 7.8 ppm | Singlet; chemical shift is sensitive to solvent and N1/N2 tautomerism. [3][6] |
| Triazole N-H | ~12 - 14 ppm (broad) | Typically broad and may exchange with D₂O. | |
| -C(CH₃ )₃ | ~1.4 - 1.6 ppm | Singlet, integrating to 9 protons. | |
| ¹³C NMR | Triazole C 5 | ~145 - 150 ppm | Quaternary carbon attached to the t-butyl group. |
| Triazole C 4 | ~130 - 135 ppm | Protonated carbon, appears in the aromatic region. | |
| -C (CH₃)₃ | ~30 - 32 ppm | Quaternary carbon of the t-butyl group. | |
| -C(C H₃)₃ | ~30 - 31 ppm | Methyl carbons of the t-butyl group. [7] | |
| IR Spectroscopy | N-H stretch | 3100 - 3200 cm⁻¹ (broad) | Indicates the presence of the 1H-triazole tautomer. |
| C-H stretch | 2900 - 3000 cm⁻¹ | Aliphatic C-H from the t-butyl group. | |
| Ring vibrations | 1400 - 1550 cm⁻¹ | C=N and N=N stretches characteristic of the triazole ring. |
Applications in Research and Development
The 1,2,3-triazole moiety is more than just a linker; it is a functional component that can enhance the pharmacological profile of a molecule. It is often used as a bioisostere for amide bonds, offering improved metabolic stability and different geometric constraints. [1]
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Medicinal Chemistry: The introduction of a 5-tert-butyl group can be a strategic choice in drug design. The bulky group can provide steric hindrance to prevent metabolic degradation at adjacent sites, potentially increasing the half-life of a drug candidate. Furthermore, its lipophilic nature can enhance membrane permeability and influence the pharmacokinetic profile of a molecule. [5]* Ligand Development: Tris(triazolylmethyl)amine ligands, often bearing tert-butyl groups, are known to accelerate CuAAC reactions. [4]The 5-substituted isomer could serve as a novel building block for developing new ligands with unique steric and electronic properties for catalysis.
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Materials Science: The rigid, planar structure of the triazole ring makes it a valuable component in the design of coordination polymers and other advanced materials. The tert-butyl group can be used to tune the packing and solubility of these materials. [8]
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
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El-Malah, A. A., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
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El-Malah, A. A., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1600–1628. [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
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American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
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Organic Chemistry Portal. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
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Hong, L., et al. (2013). Ru-catalyzed click reaction of terminal alkynes to azides leading to 1,5-disubstituted 1,2,3-triazole derivatives: new mechanistic features. The Royal Society of Chemistry. [Link]
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Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
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Shingate, B. B., et al. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
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Bakholdina, A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]
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Li, H., et al. (2004). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Journal of Chemical Research. [Link]
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Anouar, E. H., et al. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. Physicochemical properties of 1,2,3-triazole derivatives. [Link]
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Wikipedia. 1,2,3-Triazole. [Link]
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Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Kolb, O., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. [Link]
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Pharmaffiliates. tert-Butyl 5-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-(dimethylamino)ethyl)-1H-indole-1-carboxylate. [Link]
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Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules. [Link]
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Al-Hourani, B. J. (2015). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. The University of Toledo. [Link]
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Matos, M. J., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Antioxidants. [Link]
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Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. [Link]
